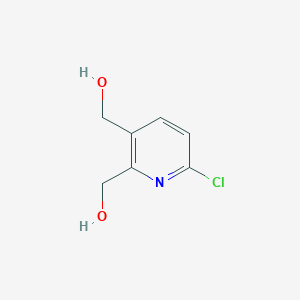

6-Chloro-2,3-bis(hydroxymethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[6-chloro-2-(hydroxymethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c8-7-2-1-5(3-10)6(4-11)9-7/h1-2,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURNCCDRERCCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 6 Chloro 2,3 Bis Hydroxymethyl Pyridine

Reactions of the Hydroxymethyl Functional Groups

The two adjacent hydroxymethyl groups are primary alcohols and exhibit typical alcohol reactivity. They can undergo oxidation to form aldehydes or carboxylic acids, be converted into better leaving groups for nucleophilic substitution, or participate in esterification and etherification reactions.

Oxidation Reactions

The primary alcohol functionalities of 6-Chloro-2,3-bis(hydroxymethyl)pyridine can be oxidized to yield aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions. The selective oxidation of alcohols on the pyridine (B92270) ring is a crucial transformation in organic synthesis.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are commonly used for the controlled oxidation of primary alcohols to aldehydes. jcsp.org.pklibretexts.org Applying such reagents to this compound is expected to produce the corresponding dialdehyde (B1249045), 6-chloro-2,3-diformylpyridine. Care must be taken to avoid the presence of water, which could lead to the formation of a hydrate (B1144303) intermediate and subsequent over-oxidation to the carboxylic acid. libretexts.org

Stronger oxidizing agents or more vigorous conditions will typically lead to the formation of the dicarboxylic acid, 6-chloropyridine-2,3-dicarboxylic acid. Reagents like potassium permanganate (B83412) or chromium(VI) in acidic media are effective for oxidizing pyridinedimethanols. bohrium.comrsc.org Kinetic studies on the chromium(VI) oxidation of 2,6-pyridinedimethanol (B71991) have shown that the reaction proceeds efficiently in an acidic medium. bohrium.com A catalytic system using PCC (2 mol%) with periodic acid (H₅IO₆) as the co-oxidant has also been demonstrated to be effective for converting primary alcohols directly into carboxylic acids in high yields. scispace.com

| Oxidizing Agent | Expected Major Product | Product Type | Reference |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) in CH₂Cl₂ | 6-Chloro-2,3-diformylpyridine | Dialdehyde | jcsp.org.pklibretexts.org |

| Chromium(VI) / H₂SO₄ | 6-Chloropyridine-2,3-dicarboxylic acid | Dicarboxylic Acid | bohrium.com |

| Potassium Permanganate (KMnO₄) | 6-Chloropyridine-2,3-dicarboxylic acid | Dicarboxylic Acid | rsc.org |

| PCC (catalytic), Periodic Acid (H₅IO₆) | 6-Chloropyridine-2,3-dicarboxylic acid | Dicarboxylic Acid | scispace.com |

Nucleophilic Substitution Reactions (e.g., conversion to halomethyl, aminomethyl)

The hydroxyl groups of the hydroxymethyl substituents are poor leaving groups. To facilitate nucleophilic substitution, they must first be converted into more reactive functionalities, such as halomethyl or sulfonyloxymethyl groups.

A common and direct method for this transformation is the reaction with thionyl chloride (SOCl₂), which converts the hydroxymethyl groups into chloromethyl groups. This reaction has been effectively used for the synthesis of related compounds like 2-bromo-6-(chloromethyl)pyridine (B1342937) from its corresponding alcohol. mdpi.com The process typically proceeds readily, though conditions must be controlled to prevent unwanted side reactions, such as the substitution of the ring chloro-substituent. mdpi.com The use of a milder reagent, such as a cyanuric chloride-DMF adduct, can also achieve this transformation efficiently. mdpi.com This would convert this compound into 6-Chloro-2,3-bis(chloromethyl)pyridine, a highly reactive intermediate.

Once converted to the bis(chloromethyl) derivative, the compound becomes susceptible to attack by a wide range of nucleophiles. For example, reaction with primary or secondary amines would lead to the formation of the corresponding bis(aminomethyl)pyridines.

Esterification and Etherification Reactions

The hydroxymethyl groups readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid catalyst or a base. These reactions produce the corresponding diester derivatives. For instance, the reaction of 2,6-bis(hydroxymethyl)pyridine with chloromethyl chloroformate in the presence of pyridine as a base yields the corresponding bis(chloromethyloxycarbonyloxymethyl)pyridine ester. google.com Similarly, this compound can be expected to react with reagents like acetic anhydride (B1165640) or benzoyl chloride to form the diacetate or dibenzoate esters, respectively.

Etherification can be achieved under Williamson ether synthesis conditions. This involves deprotonating the hydroxyl groups with a strong base, such as sodium hydride, to form the dialkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding the corresponding diether.

Reactions of the Chloro Substituent

The chloro group at the 6-position of the pyridine ring is activated towards nucleophilic displacement and participates in various metal-catalyzed cross-coupling reactions. Its position ortho to the ring nitrogen makes it particularly susceptible to these transformations.

Nucleophilic Aromatic Substitution Reactions

The pyridine ring is an electron-deficient aromatic system, which makes it reactive towards nucleophilic aromatic substitution (SₙAr). wikipedia.org Leaving groups at the 2-, 4-, and 6-positions are particularly activated because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing it. vaia.compearson.comuoanbar.edu.iq

The 6-chloro substituent of this compound can be displaced by a variety of nucleophiles. The reaction proceeds via an addition-elimination mechanism where the nucleophile first attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate, followed by the loss of the chloride ion to restore aromaticity. quimicaorganica.orgyoutube.com

Common nucleophiles used in these reactions include:

Amines: Reaction with ammonia, primary, or secondary amines can yield 6-amino-2,3-bis(hydroxymethyl)pyridine derivatives. This is a common method for introducing nitrogen-based substituents onto the pyridine core. wikipedia.org

Alkoxides and Phenoxides: Treatment with sodium methoxide (B1231860) or sodium phenoxide would result in the formation of 6-methoxy or 6-phenoxy derivatives, respectively. vaia.com

Thiols: Thiolates can also act as effective nucleophiles to produce 6-thioether compounds.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the 6-chloro position of the pyridine ring is a suitable electrophilic partner for these transformations. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the use of electron-rich, bulky phosphine (B1218219) ligands, have enabled their efficient use in cross-coupling. harvard.edu

Suzuki Reaction The Suzuki-Miyaura coupling involves the reaction of the chloro-substituent with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This reaction is widely used to form aryl-aryl or aryl-heteroaryl bonds. For 6-chloropyridines, typical catalyst systems include palladium(II) acetate (B1210297) or Pd₂(dba)₃ combined with ligands like triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), or more specialized ligands like XPhos. nih.gov Common bases include potassium carbonate (K₂CO₃), potassium fluoride (B91410) (KF), or potassium phosphate (B84403) (K₃PO₄). researchgate.netnih.gov

| Aryl Chloride Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / IPr·HCl | K₃PO₄ | Toluene | 86% (C4-selective) | nih.gov |

| Resin-supported chloropyrimidine | Various arylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | Moderate | nih.gov |

| 6-Chloropyrimidine-2,4-diamine | Aryl boronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Variable | researchgate.net |

Sonogashira Reaction The Sonogashira coupling is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like CuI, in the presence of an amine base (e.g., triethylamine (B128534) or diisopropylamine). wikipedia.org This reaction would allow for the introduction of an alkynyl substituent at the 6-position of the pyridine ring. Copper-free Sonogashira protocols have also been developed, often employing N-heterocyclic carbene (NHC) palladium complexes. nih.govmdpi.com Studies on polyhalogenated pyridines have demonstrated the feasibility of selectively coupling at chloro-positions. rsc.org

Stille Reaction The Stille reaction couples the aryl chloride with an organotin compound (organostannane) using a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly versatile due to the stability of organostannanes and their tolerance of a wide range of functional groups. libretexts.org Catalyst systems often involve Pd(PPh₃)₄ or Pd₂(dba)₃ with added ligands. The reaction with this compound and an appropriate organostannane (e.g., vinyltributyltin or aryltributyltin) would result in the formation of a new carbon-carbon bond at the C-6 position. Research has shown that Stille coupling is effective for 2-chloropyridine (B119429) derivatives. researchgate.net

Reactivity of the Pyridine Nitrogen

The nitrogen atom within the pyridine ring of this compound is a key center of reactivity. Its lone pair of electrons allows it to act as a Lewis base, participating in complexation with metal ions and undergoing oxidation.

Complexation with Metal Ions (Ligand Formation)

The pyridine nitrogen, in conjunction with the adjacent hydroxymethyl groups, allows this compound to act as a versatile ligand in coordination chemistry. While direct studies on this specific molecule are limited, extensive research on the closely related ligand 2,6-bis(hydroxymethyl)pyridine (dhmp) provides significant insight into its coordinating behavior. The dhmp ligand has been shown to form stable complexes with a variety of transition metal ions, including cobalt (Co), nickel (Ni), and copper (Cu). researchgate.netresearchgate.net

For instance, complexes of 2,6-bis(hydroxymethyl)pyridine with various Cu(II) salts have been synthesized and structurally characterized. Depending on the anion, mononuclear 2:1 (L:M) or binuclear 4:2 complexes can be formed. researchgate.net Similarly, Co(II) and Ni(II) salts form 2:1 complexes with dhmp, where the metal ions are hexacoordinated. researchgate.net In some cases, the counterion can also act as a ligand, as seen with thiocyanate (B1210189) (SCN⁻), leading to an N₄O₂ coordination environment. researchgate.net The ability of the pyridine nitrogen to coordinate with metal ions is a fundamental aspect of its chemistry, enabling the formation of diverse supramolecular structures. wikipedia.org

Table 1: Coordination Complexes of the Analogous Ligand 2,6-bis(hydroxymethyl)pyridine (dhmp)

| Metal Ion | Counterion | Complex Stoichiometry (L:M) | Coordination Environment | Reference |

|---|---|---|---|---|

| Cu(II) | Cl⁻, ClO₄⁻, NO₃⁻ | 2:1 | N₂O₄ | researchgate.net |

| Cu(II) | CH₃COO⁻ | 4:2 (binuclear) | N₂O₄ | researchgate.net |

| Co(II) | Cl⁻, NO₃⁻, SO₄²⁻ | 2:1 | N₂O₄ | researchgate.net |

| Co(II) | SCN⁻ | 2:1 | N₄O₂ | researchgate.net |

This table is based on data for the analogous compound 2,6-bis(hydroxymethyl)pyridine and is predictive of the behavior of this compound.

N-Oxidation and Reduction Reactions

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). nih.gov The resulting N-oxide functionality alters the electronic properties of the pyridine ring and can serve as a handle for further functionalization. For example, N-oxidation is a key step in the synthesis of trifunctional ligands used in the coordination of lanthanide ions. nih.gov

Conversely, pyridine N-oxides can undergo deoxygenation (reduction) to regenerate the parent pyridine. This reduction is a useful transformation in organic synthesis. acs.org Various methods have been developed for this conversion, including metal-catalytic systems and metal-free reagents like trivalent phosphorus compounds. acs.org Recent advancements have demonstrated that visible light-induced photoredox catalysis can achieve the deoxygenation of pyridine N-oxides. acs.org Furthermore, under certain photoredox conditions using an alcohol like methanol (B129727) as a solvent, the reduction of the N-oxide can be coupled with a C-H hydroxymethylation at the C2 position of the pyridine ring. acs.org This one-step process provides a direct route to 2-hydroxymethylated pyridines from pyridine N-oxides. acs.org

Cyclization and Rearrangement Reactions

The hydroxymethyl groups at the 2 and 3 positions of this compound offer potential for intramolecular cyclization reactions. Depending on the reaction conditions, these groups can react with each other or with other parts of the molecule to form fused ring systems. For example, under acidic conditions or in the presence of a dehydrating agent, an ether linkage could be formed between the two hydroxymethyl groups, leading to a fused furo[3,4-b]pyridine derivative.

While specific examples of cyclization for this compound are not extensively documented in the reviewed literature, related pyridine-forming cyclization reactions are well-established. For instance, a method involving the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone (B74370) provides a modular approach to synthesizing substituted pyridines. orgsyn.org

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer. wiley-vch.de Although no specific rearrangement reactions involving this compound were found, the presence of hydroxyl groups suggests potential for reactions like the Pinacol (B44631) rearrangement if a vicinal diol were to be oxidized to a ketone, or other acid-catalyzed rearrangements involving carbocation intermediates. wiley-vch.de

Comparative Reactivity Studies with Isomeric Hydroxymethylpyridines

The reactivity of hydroxymethylpyridines can be significantly influenced by the relative positions of the substituents on the pyridine ring. Studies on simple hydroxypyridines demonstrate how isomerism affects reactivity. For example, in reactions with 1-chloro-2,4,6-trinitrobenzene, 4-hydroxypyridine (B47283) reacts at the nitrogen atom, whereas 3-hydroxypyridine (B118123) reacts at the oxygen atom. researchgate.net 2-Hydroxypyridine acts as an ambident nucleophile, reacting at both the nitrogen and oxygen atoms. researchgate.net

This differential reactivity is attributed to the electronic effects and the tautomeric equilibria of the isomers. In the case of this compound, the presence of the electron-withdrawing chloro group at position 6 would decrease the basicity of the pyridine nitrogen compared to its non-chlorinated analogue. The adjacent hydroxymethyl groups at positions 2 and 3 can influence reactivity through steric hindrance and potential intramolecular hydrogen bonding. A comparative study with isomers such as 6-Chloro-2,4-bis(hydroxymethyl)pyridine or 6-Chloro-2,5-bis(hydroxymethyl)pyridine would likely reveal differences in metal complexation stability, pKa values, and susceptibility to electrophilic or nucleophilic attack, stemming from the varied electronic and steric environments of the functional groups.

Derivatization Strategies for Expanding Molecular Diversity

Functionalization at Hydroxymethyl Positions

The two adjacent hydroxymethyl groups at the C2 and C3 positions of the pyridine (B92270) ring are primary alcohols, offering a rich platform for a variety of chemical transformations. These functional groups can be readily converted into a wide array of other functionalities, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks.

Synthesis of Carbamates and Carbonate Esters

The hydroxyl groups of 6-Chloro-2,3-bis(hydroxymethyl)pyridine can be readily converted into carbamates and carbonate esters, which are important functional groups in pharmaceuticals and polymers.

Carbamates are commonly synthesized by reacting the alcohol with an isocyanate. nih.gov This reaction is typically performed in an inert solvent and can be catalyzed by a base. For this compound, the reaction with two equivalents of an appropriate isocyanate would yield the corresponding bis(carbamate). The choice of isocyanate allows for the introduction of a wide variety of substituents (aliphatic, aromatic, etc.), thereby tuning the properties of the final molecule. nih.gov Another common method for carbamate (B1207046) synthesis involves the reaction of the alcohol with a carbamoyl (B1232498) chloride in the presence of a base. organic-chemistry.org Alternatively, a three-component coupling of an amine, carbon dioxide, and an alkyl halide can be employed. organic-chemistry.org

Carbonate esters can be prepared by reacting the alcohol with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or a chloroformate, in the presence of a base like pyridine. organic-chemistry.org For this compound, this would result in the formation of a bis(carbonate ester). The properties of the resulting molecule can be tailored by the choice of the chloroformate. A continuous process for preparing organic carbonate solvents involves contacting an alcohol with a reactive carbonyl source. osti.gov

The synthesis of carbamates and carbonate esters from pyridinedimethanol derivatives is a versatile strategy for creating libraries of compounds with diverse functionalities. The following table summarizes some general approaches.

| Derivative | Reagents and Conditions | Product |

| Carbamate | Isocyanate, inert solvent, optional base catalyst | R-NH-C(O)O-CH₂-Py-CH₂-O-C(O)-NH-R |

| Carbamate | Carbamoyl chloride, base | R₂N-C(O)O-CH₂-Py-CH₂-O-C(O)-NR₂ |

| Carbonate Ester | Phosgene or equivalent, base (e.g., pyridine) | R-O-C(O)O-CH₂-Py-CH₂-O-C(O)-O-R |

| Carbonate Ester | Chloroformate, base | R-O-C(O)O-CH₂-Py-CH₂-O-C(O)-O-R |

Py represents the 6-chloropyridine-2,3-diyl core.

Formation of Macrocyclic Structures

The two hydroxymethyl groups in a cis-like arrangement on the pyridine ring make this compound an excellent precursor for the synthesis of macrocyclic structures. Macrocycles are of significant interest in supramolecular chemistry and drug discovery due to their unique binding properties and conformational pre-organization. nih.gov

One common strategy for macrocyclization involves a double condensation reaction with a suitable bifunctional linker. For instance, reaction with a diacyl chloride or a diisocyanate under high dilution conditions can lead to the formation of macrocyclic esters or carbamates, respectively. The length and nature of the linker can be varied to control the size and properties of the resulting macrocycle.

Another approach involves the conversion of the hydroxymethyl groups into more reactive functionalities, such as halides or tosylates, followed by a Williamson ether synthesis with a diol to form macrocyclic ethers. Furthermore, the incorporation of other functionalities into the linker can lead to the creation of macrocycles with specific recognition motifs for ions or small molecules. The synthesis of pyridine-based macrocyclic peptides has been demonstrated, showcasing the utility of the pyridine scaffold in constructing complex macrocyclic architectures. nih.gov

Diversification via the Chloro Position

The chlorine atom at the C6 position of the pyridine ring is a versatile handle for introducing further molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Introduction of Carbon-Carbon Bonds

A variety of well-established palladium-catalyzed cross-coupling reactions can be employed to replace the chloro group with a carbon-based substituent. The choice of the coupling partner determines the nature of the newly introduced group.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net It is a highly versatile method for forming biaryl and aryl-alkyl bonds and is tolerant of a wide range of functional groups. researchgate.net Selective and serial Suzuki-Miyaura reactions of polychlorinated pyridines with alkyl pinacol (B44631) boronic esters have been reported, demonstrating the feasibility of such transformations on chloropyridine substrates. nih.govacs.org

Stille Coupling: The Stille reaction couples the chloropyridine with an organotin compound. wikipedia.orglibretexts.org It is known for its mild reaction conditions and tolerance of many functional groups. thermofisher.com

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. wikipedia.orgchempedia.info Negishi coupling is a powerful tool for the preparation of bipyridines and other substituted pyridines. orgsyn.orgorgsyn.org

Heck Reaction: The Heck reaction couples the chloropyridine with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the chloropyridine with a terminal alkyne.

It is important to note that the presence of the hydroxymethyl groups may necessitate the use of protecting groups to prevent interference with the catalyst or reagents, depending on the specific reaction conditions.

The following table provides a summary of common C-C bond-forming reactions at the 6-chloro position.

| Reaction | Coupling Partner | Catalyst System (Typical) |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base |

| Stille | Organotin compound | Pd catalyst |

| Negishi | Organozinc reagent | Pd or Ni catalyst |

| Heck | Alkene | Pd catalyst, base |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base |

Incorporation of Heteroatom Linkages (e.g., N, O, S)

The chloro group can also be displaced by heteroatom nucleophiles, often facilitated by transition metal catalysis, to introduce nitrogen, oxygen, or sulfur linkages.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling the chloropyridine with a primary or secondary amine. wikipedia.orgacsgcipr.orgorganic-chemistry.org It is a highly general reaction with a broad substrate scope. rug.nl

Ullmann Condensation: This copper-catalyzed reaction can be used to form C-O, C-N, and C-S bonds by coupling the chloropyridine with alcohols, amines, or thiols, respectively. wikipedia.orgorganic-chemistry.orgresearchgate.net While traditional Ullmann reactions often require harsh conditions, modern ligand-accelerated protocols have significantly expanded their applicability. researchgate.net

These reactions allow for the introduction of a wide range of functional groups containing heteroatoms, further expanding the chemical space accessible from this compound.

Synthesis of Polyfunctionalized Pyridine Scaffolds

The sequential or orthogonal derivatization of the different reactive sites of this compound allows for the synthesis of highly complex and polyfunctionalized pyridine scaffolds. For example, one could first perform a cross-coupling reaction at the chloro position, followed by the derivatization of the hydroxymethyl groups. Alternatively, the hydroxymethyl groups could be used to form a macrocyclic structure, with the chloro group serving as a point for further functionalization of the macrocycle.

Furthermore, the 2,3-disubstituted nature of the pyridine core can be exploited for the synthesis of fused pyridine systems. rsc.orgbohrium.comnih.govrsc.org For instance, after modification of the hydroxymethyl groups, intramolecular cyclization reactions could be envisioned to form novel heterocyclic systems. The combination of these derivatization strategies provides a powerful platform for the generation of diverse and complex molecules with potential applications in various fields of chemistry.

Development of Ligand Scaffolds for Coordination Chemistry

The molecular architecture of this compound presents a versatile platform for the design and synthesis of novel ligand scaffolds for coordination chemistry. The presence of three distinct functional groups—a chloro substituent at the 6-position, and two hydroxymethyl groups at the 2- and 3-positions of the pyridine ring—offers multiple avenues for derivatization to create ligands with varied denticity, donor atom sets, and steric and electronic properties. While specific research on the derivatization of this compound for coordination chemistry is not extensively documented, potential strategies can be inferred from the known reactivity of its constituent functional groups and related pyridine-based compounds.

The strategic modification of this pyridine derivative can lead to the development of polydentate ligands capable of forming stable complexes with a wide range of metal ions. These derivatization strategies primarily involve reactions of the hydroxymethyl groups and nucleophilic substitution of the chloro group.

Potential Derivatization Strategies:

The hydroxymethyl groups at the 2- and 3-positions are amenable to several chemical transformations to introduce new coordinating moieties.

Etherification: The hydroxyl groups can be converted to ethers, incorporating additional donor atoms. For instance, reaction with haloalkanes containing ether, amine, or pyridine functionalities can extend the ligand's coordination sphere. The synthesis of ligands with C3 symmetry has been achieved through the tris-etherification of N-protected tris(hydroxymethyl)aminomethane with pyridine and bipyridine derivatives, a strategy that could be adapted for this compound. researchgate.net

Esterification: Esterification of the hydroxymethyl groups with carboxylic acids that contain other donor groups (e.g., pyridinecarboxylic acids, amino acids) can produce ligands with enhanced coordination capabilities.

Oxidation: The hydroxymethyl groups can be oxidized to aldehydes or carboxylic acids. The resulting pyridine-2,3-dicarboxaldehyde or pyridine-2,3-dicarboxylic acid derivatives can then be used in Schiff base condensations or as multidentate O- and N-donor ligands.

Phosphorylation: Reaction of the hydroxymethyl groups with phosphorus-containing reagents can introduce phosphine (B1218219) or phosphonate (B1237965) donors, creating ligands suitable for coordination with soft metal ions.

The chloro group at the 6-position of the pyridine ring is a key site for introducing further diversity into the ligand scaffold through nucleophilic aromatic substitution reactions.

Amination: The chloro group can be displaced by various primary or secondary amines to introduce N-donor atoms. Copper-catalyzed amination reactions have been shown to be efficient for the synthesis of aminopyridine derivatives. researchgate.net This would allow for the creation of ligands with N,N,N- or N,N,O-donor sets.

Thiolation: Reaction with thiolates can introduce S-donor atoms, leading to ligands with potential applications in the coordination of soft metals.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to attach aryl or other organic fragments to the 6-position, thereby modifying the steric and electronic properties of the resulting ligand. The functionalization of chloropyridines is a well-established strategy in organic synthesis. mdpi.com

Hypothetical Ligand Scaffolds and Coordination Complexes:

Based on these derivatization strategies, a variety of ligand scaffolds can be envisioned, leading to the formation of diverse coordination complexes. The tables below present hypothetical examples of such ligands and their potential coordination complexes, drawing analogies from the coordination chemistry of related pyridine-based ligands.

Table 1: Potential Polydentate Ligands Derived from this compound

| Ligand Name (Hypothetical) | Derivatization Strategy | Potential Donor Atoms | Potential Denticity |

| L1 | Etherification with 2-(chloromethyl)pyridine | N(pyridine), N(pyridine), O, O | Tetradentate |

| L2 | Esterification with picolinic acid | N(pyridine), N(picolinate), O, O | Tetradentate |

| L3 | Amination with ethylenediamine | N(pyridine), N(amine), N(amine) | Tridentate |

| L4 | Schiff base condensation of the dialdehyde (B1249045) derivative with aniline | N(pyridine), N(imine), N(imine) | Tridentate |

Table 2: Hypothetical Metal Complexes of Derived Ligands

| Complex Formula (Hypothetical) | Metal Ion | Ligand | Potential Coordination Geometry | Potential Application |

| [Cu(L1)Cl]Cl | Cu(II) | L1 | Distorted Square Pyramidal | Catalysis |

| [Fe(L2)2] | Fe(II) | L2 | Octahedral | Spin-Crossover Materials |

| [Zn(L3)Cl2] | Zn(II) | L3 | Trigonal Bipyramidal | Luminescent Sensors |

| Ru(L4)22 | Ru(II) | L4 | Octahedral | Photoredox Catalysis |

The development of these and other ligand scaffolds from this compound holds significant potential for advancing coordination chemistry. The ability to systematically modify the ligand framework would allow for the fine-tuning of the properties of the resulting metal complexes, paving the way for their application in areas such as catalysis, materials science, and bioinorganic chemistry. Further experimental investigation is required to validate these proposed derivatization strategies and to fully explore the coordination chemistry of this promising building block.

Spectroscopic Data for this compound Not Publicly Available

A thorough and exhaustive search of publicly accessible scientific literature and chemical databases has revealed a significant lack of detailed spectroscopic characterization data for the chemical compound this compound (CAS No. 220001-93-4). While the compound is listed by several chemical suppliers, indicating its synthesis and commercial availability, the foundational experimental data required for a complete spectroscopic and structural analysis article is not available in published peer-reviewed journals, patents, or comprehensive databases.

The investigation sought specific data for the following analytical techniques, as requested for a detailed scientific article:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including Proton (¹H NMR), Carbon-13 (¹³C NMR), and two-dimensional techniques (COSY, HSQC, HMBC).

Vibrational Spectroscopy: Including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy.

Despite targeted searches for the compound by name and CAS number, no experimental spectra or detailed peak assignments could be located. The search included broad queries for the synthesis and characterization of this molecule, with the expectation that such publications would contain the necessary spectroscopic information. However, no such articles were found.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the spectroscopic characterization of this compound that includes the requested data tables and in-depth analysis for each specified subsection. Generating such an article without authentic, verifiable data would be speculative and would not meet the required standards of scientific accuracy.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

While specific mass spectrometry data for 6-Chloro-2,3-bis(hydroxymethyl)pyridine is not extensively detailed in publicly available literature, the fragmentation patterns of related pyridine (B92270) derivatives can provide valuable insights into its expected behavior under mass spectrometric analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, and the derivatization of polar molecules like this compound, for instance through silylation, can facilitate their analysis by GC-MS. researchgate.net

In the mass spectrum of a related compound, 6-Chloro-N-methyl-3-pyridinemethanamine, key fragmentation pathways can be observed, offering a comparative basis for predicting the fragmentation of the target molecule. For instance, the cleavage of side chains and the fragmentation of the pyridine ring are common processes. For this compound, one would anticipate initial fragmentation involving the loss of one or both hydroxymethyl groups. The presence of the chlorine atom would also result in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for the 35Cl and 37Cl isotopes).

Table 1: Predicted Key Mass Fragments for this compound

| Fragment | Predicted m/z | Description |

| [M]⁺ | 173/175 | Molecular ion peak with chlorine isotope pattern. |

| [M-CH₂OH]⁺ | 142/144 | Loss of a hydroxymethyl group. |

| [M-2(CH₂OH)]⁺ | 111/113 | Loss of both hydroxymethyl groups. |

| [C₅H₃ClN]⁺ | 112/114 | Fragment corresponding to the chlorinated pyridine ring after side-chain loss. |

Note: This table is predictive and based on the general fragmentation patterns of similar compounds.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties of this compound are dictated by the electronic transitions within the pyridine ring, which are influenced by the chloro and hydroxymethyl substituents.

The UV-Vis absorption spectrum of pyridine itself exhibits characteristic π → π* and n → π* transitions. The introduction of a chlorine atom and two hydroxymethyl groups onto the pyridine ring is expected to cause shifts in the absorption maxima (λmax). Generally, chloro-substitution on aromatic rings can lead to a bathochromic (red) shift of the π → π* transitions. nih.gov The hydroxymethyl groups, being electron-donating, may also contribute to shifts in the absorption bands. Studies on other substituted pyridines have shown that the position and intensity of these bands are sensitive to the nature and position of the substituents. nist.govnist.gov

Fluorescence in pyridine derivatives is often weak, but the introduction of certain substituents can enhance it. The hydroxymethyl groups in this compound could potentially influence its fluorescent properties. Research on related compounds, such as 3-hydroxymethyl imidazo[1,2-a]pyridines, has shown that the hydroxymethyl group can act as an enhancer of fluorescence intensity. nih.gov However, the presence of the chlorine atom, a halogen, may lead to fluorescence quenching through the heavy-atom effect. The actual fluorescence behavior would depend on the interplay of these enhancing and quenching effects. The fluorescence spectra of related pyrrolyl pyridines have been shown to be sensitive to solvent polarity, often exhibiting red shifts in more polar solvents. researchgate.net

Table 2: Expected UV-Vis Absorption Characteristics for this compound in a Non-polar Solvent

| Transition | Expected Wavelength Range (nm) | Notes |

| π → π | 260-290 | Shifted from the primary absorption of pyridine due to substitution. |

| n → π | > 290 | Typically a weaker absorption band. |

Note: This table is an estimation based on the spectroscopic data of related pyridine compounds.

X-ray Crystallography (for structural confirmation of related compounds)

For instance, the crystal structure of a nickel(II) complex containing 2-(hydroxymethyl)pyridine ligands reveals how the hydroxymethyl group can participate in coordination with a metal center. researchgate.net The analysis of 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine provides information on the bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, facilitated by the hydroxymethyl groups.

Based on these related structures, it can be inferred that in the solid state, this compound molecules would likely be involved in a network of intermolecular hydrogen bonds through their hydroxymethyl groups. These interactions would play a crucial role in defining the crystal packing. The planarity of the pyridine ring and the orientation of the hydroxymethyl and chloro substituents would be key features of its crystal structure.

Table 3: Comparison of Crystallographic Data for Related Pyridine Derivatives

| Compound | Crystal System | Space Group | Key Structural Features |

| 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | Monoclinic | P2₁/c | Planar bipyridine core with intermolecular hydrogen bonding. |

| Nickel(II) complex with 2-(hydroxymethyl)pyridine | Orthorhombic | Pbca | Coordination of the pyridine nitrogen and the oxygen of the hydroxymethyl group to the metal center. |

Note: This table presents data from related compounds to infer structural characteristics of this compound.

Therefore, it is not possible to provide the requested article with scientifically accurate, source-based information for the specified outline. Generating content for these sections without supporting research would result in speculation and would not meet the required standards of accuracy and authoritativeness.

Computational and Theoretical Investigations

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of 6-Chloro-2,3-bis(hydroxymethyl)pyridine are critical to its function and interactions.

Conformational Analysis: This involves identifying the stable conformations (rotamers) of the molecule arising from the rotation around single bonds, particularly the C-C and C-O bonds of the hydroxymethyl substituents. Computational methods can be used to calculate the potential energy surface as a function of these rotations, revealing the lowest energy (most stable) conformations.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and bonds at a given temperature, MD can reveal information about the flexibility of the molecule, its conformational changes, and its interactions with solvent molecules. Such simulations would be valuable for understanding how this compound behaves in different environments.

Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational chemistry, specifically Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the NLO properties of molecules. The key parameters are the polarizability (α) and the first-order hyperpolarizability (β). A high hyperpolarizability value is indicative of a strong NLO response. For this compound, the presence of a pyridine (B92270) ring (an electron-accepting group) and hydroxymethyl groups could contribute to its NLO properties. Theoretical calculations would involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors to evaluate its potential as an NLO material.

Applications in Advanced Chemical Systems and Materials Science

Building Blocks for Complex Organic Synthesis

6-Chloro-2,3-bis(hydroxymethyl)pyridine serves as a key intermediate in the synthesis of more complex heterocyclic structures. The hydroxymethyl groups can be readily oxidized to aldehydes or carboxylic acids, or converted to other functional groups, providing multiple pathways for molecular elaboration. The chlorine atom can be substituted through various nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

This compound is particularly useful in the construction of fused heterocyclic systems. For instance, it can be a precursor for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are of interest in medicinal chemistry. The general synthetic strategy involves the modification of the hydroxymethyl groups followed by cyclization reactions to form the fused pyrimidine (B1678525) ring.

The versatility of this building block is highlighted by its role in creating diverse molecular architectures. The pyridine (B92270) nitrogen, the chloro substituent, and the two hydroxymethyl groups offer four distinct points for chemical modification, enabling the synthesis of a wide array of substituted pyridine derivatives.

Precursors for Functional Materials Development

The utility of this compound extends to the development of functional materials. Its structural framework is a valuable component in the design of novel organic materials with specific electronic, optical, or thermal properties. The hydroxymethyl groups, for example, can be used to form esters or ethers, linking the pyridine core into larger polymeric structures.

The presence of the pyridine ring, with its inherent electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions, makes this compound an attractive precursor for supramolecular assemblies and liquid crystals. By chemically modifying the core structure, materials with tailored properties can be engineered. For example, the introduction of long alkyl chains could induce liquid crystalline behavior, while the incorporation of chromophoric units could lead to materials with interesting photophysical properties.

Role in Coordination Chemistry and Catalysis

The pyridine nitrogen and the oxygen atoms of the hydroxymethyl groups in this compound and its derivatives can act as donor atoms, making them effective ligands for a variety of metal ions. This coordinating ability is central to its role in catalysis and the design of novel coordination complexes.

Pyridine-based ligands are widely used in transition metal catalysis due to their ability to fine-tune the electronic and steric properties of the metal center. wikipedia.org this compound can act as a bidentate or tridentate ligand, coordinating to a metal ion through the pyridine nitrogen and one or both of the hydroxymethyl oxygen atoms.

Complexes formed from this ligand and transition metals such as palladium, copper, cobalt, and nickel have potential applications in a range of catalytic reactions. nih.govrsc.org For example, palladium complexes are known to be effective catalysts for cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.org The electronic nature of the pyridine ring and the steric environment around the metal center, which can be modified by altering the substituents on the pyridine ring, play a crucial role in the catalytic activity and selectivity of these complexes.

Table 1: Potential Catalytic Applications of Metal Complexes with Pyridine-based Ligands

| Catalyst Type | Metal Center | Potential Catalytic Reaction | Reference |

| Pyridine-phosphine | Palladium | Suzuki-Miyaura Coupling | rsc.org |

| Pyridine-diolate | Cobalt | Olefin Oligomerization | nih.gov |

| Pyridine-bis(iminomethyl) | Copper | Oxidation Reactions | nih.gov |

| Pyridine-bis(hydroxymethyl) | Nickel | Polymerization | researchgate.net |

There is significant interest in developing synthetic molecules that mimic the structure and function of the active sites of metalloenzymes. mdpi.com Multidentate ligands containing pyridyl groups are frequently employed in the design of these biomimetic systems. mdpi.com The coordination environment provided by this compound and its derivatives can replicate aspects of the active sites of enzymes that contain histidine residues coordinating to a metal ion.

By creating coordination complexes that mimic the geometric and electronic properties of these active sites, researchers can gain insights into the mechanisms of enzymatic reactions and develop novel catalysts for challenging chemical transformations. The ability to modify the ligand structure allows for systematic studies of how the ligand environment affects the reactivity of the metal center.

For practical applications in catalysis, it is often desirable to immobilize homogeneous catalysts onto solid supports. This facilitates catalyst separation from the reaction mixture and allows for catalyst recycling. The hydroxymethyl groups of this compound provide convenient handles for grafting the ligand and its metal complexes onto heterogeneous supports such as silica, alumina, or polymers. mdpi.com

The ligand can be covalently attached to the support material through reactions of the hydroxymethyl groups, for example, by forming ether or ester linkages with surface functional groups. The supported ligand can then be complexed with a metal ion to generate a heterogeneous catalyst. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. mdpi.com

Development of Chemical Probes and Tools in Chemical Biology

Pyridine-containing molecules are prevalent in biologically active compounds and are often used as scaffolds for the development of chemical probes to study biological systems. The versatile chemistry of this compound allows for its incorporation into more complex molecules designed to interact with specific biological targets.

For instance, the hydroxymethyl groups can be used to attach fluorescent dyes or other reporter groups, while the rest of the molecule can be designed to bind to a particular protein or enzyme. Such chemical probes are invaluable tools for visualizing and studying biological processes in real-time. The ability to systematically modify the structure of the pyridine core allows for the optimization of the probe's properties, such as its binding affinity, selectivity, and cell permeability.

Future Research Directions and Outlook

Exploration of Underexplored Synthetic Routes

Future research will likely focus on developing more efficient and sustainable methods for the synthesis of 6-Chloro-2,3-bis(hydroxymethyl)pyridine and its analogs. While traditional multi-step chemical syntheses are common for pyridine (B92270) derivatives, emerging methodologies offer promising avenues for exploration.

One such area is biocatalysis . For instance, a novel one-pot biocatalytic process has been demonstrated for the preparation of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells. rsc.org This approach offers a simpler and more sustainable alternative to multistep organic synthesis protocols. rsc.org Future studies could investigate the feasibility of applying similar whole-cell biocatalysis or purified enzyme systems for the selective oxidation of a corresponding 6-chloro-2,3-dimethylpyridine (B1314112) to yield this compound. The challenges in this area would include identifying or engineering enzymes with the desired regioselectivity for the 2 and 3 positions.

Another underexplored avenue is the use of metal-free, catalyzed reactions . For example, a metal-free, mild strategy for the construction of multisubstituted pyridines has been shown using a simple condensation reaction catalyzed by sodium bicarbonate. nih.gov Research into similar cost-effective and environmentally benign catalytic systems for the synthesis of functionalized pyridines like this compound is a promising direction.

The table below outlines potential underexplored synthetic routes and the key research focus for each.

| Synthetic Route | Key Research Focus | Potential Advantages |

| Biocatalysis | Identification and engineering of enzymes for regioselective oxidation. | Increased sustainability, reduced waste, milder reaction conditions. |

| Metal-Free Catalysis | Development of novel, inexpensive catalysts for pyridine ring formation and functionalization. | Cost-effectiveness, reduced metal contamination in products. |

| Flow Chemistry | Adaptation of existing synthetic routes to continuous flow processes. | Improved scalability, safety, and process control. |

Design of Novel Derivatized Compounds with Tuned Reactivity

The presence of a chlorine atom and two hydroxymethyl groups on the pyridine ring of this compound provides a rich platform for the design of novel derivatives with tailored reactivity and properties.

Future research could focus on the selective modification of these functional groups. The hydroxymethyl groups can be oxidized to aldehydes or carboxylic acids, or converted to a variety of esters and ethers. These transformations would allow for the introduction of a wide range of functionalities, potentially leading to new ligands for catalysis or biologically active molecules.

The chlorine atom is a key site for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various nucleophiles to further functionalize the pyridine ring. The reactivity of the chlorine atom can be tuned by the electronic nature of the substituents introduced at the hydroxymethyl positions.

For example, novel 6-chloro-9H-carbazol derivatives have been synthesized and shown to possess antimicrobial properties. mdpi.com Similarly, derivatization of the 6-chloro position in this compound could lead to compounds with interesting biological activities.

The table below summarizes potential derivatization strategies and their expected impact on reactivity.

| Derivatization Strategy | Target Functional Group | Expected Impact on Reactivity | Potential Applications |

| Oxidation | Hydroxymethyl groups | Creation of electrophilic centers (aldehydes, carboxylic acids). | Synthesis of novel ligands, biologically active compounds. |

| Esterification/Etherification | Hydroxymethyl groups | Modification of steric and electronic properties. | Prodrug design, tuning solubility. |

| Nucleophilic Aromatic Substitution | Chlorine atom | Introduction of diverse functional groups (amines, thiols, etc.). | Synthesis of novel materials, bioactive molecules. |

| Cross-Coupling Reactions | Chlorine atom | Formation of carbon-carbon bonds. | Development of conjugated materials, complex molecular architectures. |

Advanced Mechanistic Studies of Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and designing more efficient synthetic strategies.

Future research in this area will likely involve a combination of experimental and computational approaches. Kinetic studies , in situ spectroscopic monitoring, and the isolation and characterization of reaction intermediates can provide valuable insights into reaction pathways.

Computational chemistry , using methods such as density functional theory (DFT), can be employed to model reaction profiles, identify transition states, and elucidate the role of catalysts and solvents. Such studies can help in predicting the regioselectivity of reactions and in designing catalysts with improved activity and selectivity. For instance, mechanistic studies have been crucial in understanding the synthesis of bipyridine derivatives through various coupling reactions. mdpi.com

The following table highlights key areas for advanced mechanistic studies.

| Area of Study | Methodology | Research Goals |

| Synthesis | Kinetic analysis, in situ spectroscopy, computational modeling. | To understand the mechanism of pyridine ring formation and functionalization. |

| Derivatization | Isotope labeling studies, trapping of intermediates, DFT calculations. | To elucidate the pathways of nucleophilic substitution and other transformations. |

| Catalysis | Spectroscopic characterization of catalyst-substrate interactions, computational modeling of catalytic cycles. | To understand the role of catalysts in promoting selective reactions. |

Expanding Applications in Emerging Technologies and Interdisciplinary Fields

The versatile structure of this compound and its potential derivatives makes it a promising candidate for applications in a variety of emerging technologies and interdisciplinary fields.

In materials science , pyridine-containing compounds are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The ability to tune the electronic properties of the pyridine ring through derivatization could lead to the development of novel materials with tailored optical and electronic properties.

In medicinal chemistry , the pyridine scaffold is a common feature in many approved drugs. nih.gov The functional groups on this compound offer multiple points for the attachment of pharmacophores or for the development of compounds with potential therapeutic activities, such as antimicrobial or anticancer agents. mdpi.comnih.gov

In the field of supramolecular chemistry , bis(hydroxymethyl)pyridine derivatives can act as ligands for the construction of metal-organic frameworks (MOFs) and other coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing.

The table below lists potential emerging applications for derivatives of this compound.

| Field of Application | Potential Role of Derivatives | Key Research Directions |

| Organic Electronics | As building blocks for emissive or charge-transporting materials. | Synthesis and characterization of novel conjugated pyridine derivatives. |

| Medicinal Chemistry | As scaffolds for the development of new therapeutic agents. | Design and synthesis of compound libraries for biological screening. |

| Supramolecular Chemistry | As ligands for the construction of MOFs and coordination polymers. | Exploration of coordination chemistry with various metal ions. |

| Catalysis | As precursors to novel ligands for homogeneous or heterogeneous catalysis. | Synthesis of chiral ligands for asymmetric catalysis. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Chloro-2,3-bis(hydroxymethyl)pyridine with high purity?

- Methodological Answer : Synthesis typically involves functionalization of pyridine precursors. A plausible route includes:

Chlorination : Introduce chlorine at the 6-position of a pyridine derivative using reagents like POCl₃ or N-chlorosuccinimide under controlled conditions.

Hydroxymethylation : Perform hydroxymethylation at the 2- and 3-positions via Mannich reactions or formaldehyde-mediated alkylation.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the product.

- Characterization : Validate purity via HPLC (≥95% purity), ¹H/¹³C NMR (confirm substitution patterns), and high-resolution mass spectrometry (HRMS) .

Q. How can researchers optimize the stability of this compound during storage?

- Methodological Answer :

- Storage Conditions : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent hydrolysis or oxidation of hydroxymethyl groups.

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Reaction Pathway Modeling : Use density functional theory (DFT) to calculate activation energies for potential reactions (e.g., nucleophilic substitution at the chloro group or esterification of hydroxymethyl groups).

- Transition-State Analysis : Identify intermediates and transition states using Gaussian or ORCA software to guide experimental design.

- Validation : Cross-reference computational predictions with experimental kinetic studies (e.g., in situ IR spectroscopy for reaction monitoring) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Multi-Technique Validation : Combine X-ray crystallography (for definitive structural confirmation), 2D NMR (COSY, HSQC), and IR spectroscopy to resolve ambiguities in functional group assignments.

- Data Reconciliation : Use statistical tools (e.g., principal component analysis) to analyze discrepancies between theoretical (DFT-predicted) and experimental spectra .

Q. How can membrane separation technologies improve the scalability of this compound synthesis?

- Methodological Answer :

- Process Design : Integrate nanofiltration membranes (MWCO 200–300 Da) for continuous separation of byproducts during hydroxymethylation.

- Parameter Optimization : Screen membrane materials (polyamide vs. cellulose acetate) and operating pressures to maximize yield and minimize solvent waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.